Purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCGOANMDULRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074470 | |
| Record name | Purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Purine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | Purine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120-73-0 | |
| Record name | Purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Purine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °C | |
| Record name | Purine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Biochemical Pathway and Substrate Utilization
The de novo this compound biosynthesis pathway constructs the this compound ring system on a ribose-5-phosphate scaffold, requiring glycine, glutamine, aspartate, carbon dioxide, and formyl tetrahydrofolate derivatives as substrates. The process occurs predominantly in the liver and involves 11 enzymatic steps to produce inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Key steps include:
-
PRPP Synthesis : Ribose-5-phosphate reacts with ATP to form 5-phosphoribosyl-1-pyrophosphate (PRPP), catalyzed by PRPP synthetase.
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Committed Step : Glutamine-PRPP amidotransferase transfers an amino group from glutamine to PRPP, forming 5-phosphoribosylamine.
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Ring Assembly : Sequential addition of glycine, formyl groups, and nitrogen atoms constructs the this compound ring, culminating in IMP synthesis.
Table 1: Substrate Contributions to the this compound Ring
| Atom Position | Source |
|---|---|
| N1 | Aspartate |
| C2, C8 | 10-formyltetrahydrofolate |
| N3, N9 | Glutamine |
| C4, C5, N7 | Glycine |
| C6 | CO₂ |
Regulatory Mechanisms and Energy Cost
The pathway consumes six ATP molecules per this compound nucleotide synthesized. Flux control is exerted by AMP and GMP through feedback inhibition of glutamine-PRPP amidotransferase, ensuring homeostasis. Impairments in this pathway, such as deficiencies in adenylosuccinate lyase, lead to severe metabolic disorders.
Salvage Pathways for this compound Recycling
Enzymatic Reconversion of this compound Bases
Salvage pathways recycle free this compound bases (adenine, guanine, hypoxanthine) into nucleotides using phosphoribosyltransferases. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) catalyze the addition of ribose-5-phosphate from PRPP to bases, forming AMP, GMP, and IMP. These pathways are critical in tissues with limited de novo synthesis capacity, such as erythrocytes and brain cells.
Table 2: Salvage Pathway Enzymes and Substrates
| Enzyme | Substrate | Product | Tissue Specificity |
|---|---|---|---|
| HGPRT | Hypoxanthine | IMP | Ubiquitous |
| APRT | Adenine | AMP | Liver, Kidney |
Clinical and Evolutionary Significance
Salvage pathways reduce metabolic energy expenditure by 83% compared to de novo synthesis. Genetic deficiencies in HGPRT cause Lesch-Nyhan syndrome, characterized by hyperuricemia and neurological dysfunction. Evolutionary studies suggest salvage enzymes predate de novo pathways, highlighting their primordial role in nucleotide metabolism.
Chemical Synthesis of Purines
Prebiotic and Abiotic Synthesis Routes
Prebiotic models demonstrate this compound formation under simulated early-Earth conditions. Heating aminoimidazole with formamidine in formamide yields anhydropurines, such as adenine and hypoxanthine derivatives. These reactions, occurring at 85–100°C without enzymes, suggest purines could form spontaneously in hydrothermal environments.
Modern Organic Synthesis Techniques
Laboratory-scale this compound synthesis employs Traube’s method, cyclizing 4,5-diaminopyrimidines with formic acid or triethyl orthoformate. For example, adenine is synthesized via cyclocondensation of 4,6-diamino-5-nitrosopyrimidine under acidic conditions. Yields exceed 70% in optimized protocols, though scalability remains challenging due to intermediate instability.
Isotopic Labeling via Engineered Enzymatic Synthesis
In Vitro Multi-Enzyme Systems
A 28-enzyme system reconstitutes de novo this compound biosynthesis in vitro, enabling site-specific isotopic labeling. Glucose, glutamine, and serine precursors are converted to ATP and GTP with 66% yield, incorporating ¹³C or ¹⁵N isotopes at designated positions. This method facilitates NMR and mass spectrometry studies of nucleic acid dynamics.
Table 3: Isotope Labeling Patterns Achievable via Engineered Synthesis
| Labeled Precursor | Incorporated Atoms |
|---|---|
| [¹³C]-Glucose | C4, C5 |
| [¹⁵N]-Glutamine | N3, N9 |
| [¹³C]-Serine | C8 |
Cofactor Regeneration Systems
NAD(P)H and ATP regeneration is critical for sustained synthesis. Polyphosphate kinases regenerate ATP from adenosine diphosphate (ADP), while glucose dehydrogenase recycles NAD⁺ to NADH, maintaining redox balance.
Extraction and Quantification from Natural Sources
Food-Derived this compound Isolation
The USDA’s 2025 database catalogs this compound content in 462 foods, with highest levels in organ meats (liver: 286 mg/100g) and seafood (anchovies: 411 mg/100g). Acid hydrolysis followed by hydrophilic interaction liquid chromatography (HILIC-HRMS/MS) isolates adenine, guanine, hypoxanthine, and xanthine from biological matrices.
Table 4: this compound Content in Selected Food Groups
| Food Group | Average this compound (mg/100g) |
|---|---|
| Organ Meats | 210–411 |
| Fish/Shellfish | 130–345 |
| Legumes | 50–75 |
| Vegetables | 10–50 |
Challenges in Industrial-Scale Extraction
Economic viability limits this compound extraction from natural sources due to low yields (<5%) and high energy costs. Enzymatic digestion of RNA-rich yeast or bacterial biomass offers higher efficiency, with RNA hydrolysis yielding 12–18% this compound bases.
Industrial Production and Applications
Fermentation-Based Synthesis
Genetically modified Escherichia coli strains overproduce purines via deregulated de novo pathways. Fed-batch fermentations achieve IMP titers of 25 g/L by optimizing dissolved oxygen and ammonium concentration. Downstream processing employs ion-exchange chromatography to isolate nucleotides at >95% purity.
Chemical Reactions Analysis
Chlorination of Purines
Purines can undergo chlorination, a reaction with hypochlorous acid (HOCl), which is released by activated leukocytes during the immune response . Chlorination of nucleobases can induce genetic changes, potentially leading to carcinogenesis .
Reaction Sites and Products:
Oxidation of Purines
Purines are susceptible to oxidation, which can lead to various modified bases . One-electron oxidation reactions of nucleobases in cellular DNA can result in damage through the transient generation of this compound and pyrimidine radical cations .
Oxidation Products:
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Hydroxyl radicals (- OH) can cause the formation of modified this compound and pyrimidine bases, including 8-oxo-7,8-dihydroguanine (8-oxoG), 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG), 8-oxo-7,8-dihydroadenine (8-oxoA), and 4,6-diamino-5-formamidopyrimidine (FapyA) .
-
The yield of these modifications can vary significantly, ranging from 1 to 80 lesions per 109 bases per Gray (Gy), often forming clustered or tandem base damage .
Reaction Mechanisms:
-
The oxidation of guanine, for example, can be initiated by one-electron oxidants. The guanine radical cation (dGuo- +) produced by one-electron oxidation of 2'-deoxyguanosine (dGuo) with SO4- − radical is a Brønsted acid with a pKa of 3.9 . It rapidly deprotonates to form the neutral guanine radical, G(-H)- .
-
The standard reduction potentials for nucleobases increase in the order of guanine < adenosine < thymidine ~ cytidine .
Scientific Research Applications
Pharmacological Applications
Purines and their analogues have been extensively studied for their therapeutic potential:
- Chemotherapeutics : Purine analogues serve as effective agents in treating various cancers. For instance, fludarabine is utilized in chronic lymphocytic leukemia (CLL) due to its ability to inhibit DNA synthesis by mimicking purines . Additionally, this compound derivatives have shown promise as antiviral and antibiotic agents .
- Cardiovascular Regulation : Certain purines modulate myocardial oxygen consumption and cardiac blood flow, highlighting their role in cardiovascular health . Agonists and antagonists of adenosine receptors (A1/A2A) derived from purines are being explored for their pharmacodynamic properties in treating heart diseases.
- Enzyme Inhibition : Purines act as substrates or inhibitors of enzymes involved in this compound metabolism, such as adenosine deaminase (ADA) and guanase. This property is exploited in drug design to enhance therapeutic efficacy against various diseases .
Metabolic Research
Purines are integral to cellular metabolism, influencing growth and proliferation:
- Cell Migration Studies : Recent research indicates that this compound depletion can stimulate cell migration despite reduced cell proliferation rates. This phenomenon is linked to metabolic reprogramming that enhances serine synthesis pathways, suggesting potential implications for cancer metastasis .
- Metabolic Pathway Investigations : The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key regulator influenced by this compound nucleotide levels. Studies show that inhibiting this compound synthesis impacts mTORC1 activity, revealing insights into how cells adapt to nutrient stress .
Disease Treatment
Purines have been implicated in various diseases, offering avenues for therapeutic intervention:
- Neurological Disorders : Uric acid and its derivatives are being researched for their potential benefits in treating multiple sclerosis (MS) and Parkinson's disease (PD). These studies focus on the neuroprotective effects of uric acid against oxidative stress .
- Gout and Hyperuricemia : High dietary intake of purines can lead to elevated serum uric acid levels, resulting in conditions like gout. Understanding this compound metabolism is crucial for developing dietary guidelines to prevent these conditions .
Case Study 1: Fludarabine in CLL Treatment
Fludarabine has been successfully used in clinical settings for treating CLL. Its mechanism involves the inhibition of DNA synthesis by competing with natural purines, demonstrating the efficacy of this compound analogues in cancer therapy.
Case Study 2: this compound Depletion and Cell Migration
In vitro studies have shown that cells subjected to this compound depletion exhibit increased migration capabilities. This was evidenced by elevated levels of serine synthesis intermediates following treatment with nucleotide synthesis inhibitors like methotrexate (MTX) .
Mechanism of Action
Purine exerts its effects through various molecular targets and pathways:
Nucleic Acid Synthesis: this compound bases (adenine and guanine) are essential for the synthesis of DNA and RNA.
Energy Metabolism: Adenosine triphosphate (ATP), a this compound nucleotide, is the primary energy carrier in cells.
Cell Signaling: Purines such as ATP and adenosine act as signaling molecules, regulating various physiological processes.
Comparison with Similar Compounds
Pyridine Derivatives
Pyridine (C₅H₅N), a six-membered ring with one nitrogen atom, lacks this compound’s bicyclic structure. While purines dominate nucleic acids and signaling, pyridine derivatives exhibit antimicrobial and antiviral properties. For example, pyridine-based compounds inhibit viral proteases, whereas this compound analogs like 6-mercaptothis compound (6-MP) target DNA synthesis in cancer therapy .
Pyranones and Flavonoids
Pyranones, oxygen-containing heterocycles, and flavonoids (e.g., quercetin) are structurally distinct from purines. However, metabolomic studies reveal co-occurrence in pathways like starch/sucrose metabolism, suggesting overlapping roles in energy regulation .
Pharmacological Comparison: this compound vs. Non-Purine Drugs
This compound Analogues in Crohn’s Disease
This compound analogs (azathioprine, 6-MP) are compared with 5-aminosalicylates (5-ASA) for maintaining remission in Crohn’s disease:
| Drug Class | Clinical Relapse Rate (12–36 mo) | Mechanism |
|---|---|---|
| This compound Analogues | 51% (109/215) | Inhibit DNA synthesis via thiothis compound metabolites |
| 5-ASA Compounds | 59% (101/170) | Anti-inflammatory via COX/LOX inhibition |
While this compound analogs show moderate efficacy over placebo (RR 0.79), they are statistically comparable to 5-ASA (RR 1.05), highlighting context-dependent therapeutic preferences .
Inhibitors of Topoisomerase II and Hsp90
This compound derivatives (PU3, 3t) and non-purine compounds (AUY922, comp.14) exhibit distinct binding interactions:
- This compound Derivatives : Form hydrogen bonds with ATPase domains of Topo II and Hsp90, leveraging their bicyclic structure for aromatic stacking .
- Non-Purine Compounds: Rely on hydrophobic interactions and sulfonate groups for binding, achieving comparable inhibition but differing in resistance profiles .
Metabolic and Biomarker Roles
This compound vs. Pyrimidine Metabolites in Aging Muscle
Postmortem metabolomics in Japanese Black cattle reveal diverging trends:
- This compound Metabolites: Hypoxanthine and inosine increase with aging, reflecting ATP degradation.
- Pyrimidine Metabolites: Uracil and thymine remain stable, suggesting slower turnover .
Purines as Biomarkers in Depression
Depressed patients show elevated this compound intermediates (e.g., 3′-AMP, xanthine) and reduced uric acid, indicating dysregulated this compound metabolism. In contrast, pyrimidine levels (e.g., β-alanine) remain unchanged, underscoring this compound-specific metabolic shifts in neuropsychiatric disorders .
Research Findings and Implications
- Cancer Mutagenesis : this compound stretches in DNA resist mutations due to stabilizing aromatic stacking, whereas pyrimidine-rich regions are more mutation-prone .
- QSAR Studies: this compound-carbonitriles with phenylamino groups at position 6 exhibit 30% higher cruzain inhibition than analogs with substitutions at position 9, emphasizing substituent positioning in drug design .
- Probiotic Modulation: Lactobacillus strains degrade purines (e.g., inosine, guanosine) to reduce serum uric acid, offering dietary strategies for hyperuricemia .
Biological Activity
Purines are a class of nitrogenous compounds that play crucial roles in various biological processes, including energy metabolism, cellular signaling, and the synthesis of nucleic acids. This article explores the biological activity of purines, focusing on their mechanisms of action, therapeutic applications, and recent research findings.
Overview of Purine Structure and Function
Purines are characterized by a fused double-ring structure composed of a pyrimidine ring and an imidazole ring. The most common purines in biological systems are adenine and guanine, which are integral components of nucleotides such as ATP (adenosine triphosphate) and GTP (guanosine triphosphate). These molecules are vital for energy transfer and signal transduction within cells.
Biological Activities of Purines
Purines exhibit a wide range of biological activities, which can be categorized as follows:
- Energy Metabolism : Purines are essential for ATP synthesis, which provides energy for various cellular processes.
- Nucleotide Synthesis : They serve as building blocks for DNA and RNA, playing a critical role in genetic information storage and transfer.
- Cell Signaling : Purines act as signaling molecules; for instance, adenosine plays a role in regulating vascular tone and neurotransmission.
Therapeutic Applications
Recent studies have highlighted several therapeutic applications of purines and their derivatives:
- Anticancer Agents : this compound analogs have been developed to target rapidly dividing cancer cells. For example, this compound antimetabolites are used in treating leukemias and lymphomas by inhibiting nucleotide synthesis necessary for DNA replication .
- Antiviral Compounds : Certain this compound derivatives exhibit antiviral properties against pathogens such as HIV and herpes viruses. These compounds disrupt viral replication by interfering with nucleic acid synthesis .
- Anti-inflammatory Agents : Research indicates that purines can modulate immune responses, making them potential candidates for treating autoimmune diseases .
- Neuroprotective Effects : Purines have been studied for their neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's .
Table 1: Biological Activities of this compound Derivatives
Purines exert their biological effects through various mechanisms:
- Enzyme Inhibition : Many this compound derivatives inhibit key enzymes involved in nucleotide metabolism, such as xanthine oxidase and ribonucleotide reductase. This inhibition can lead to decreased proliferation of cancer cells .
- Receptor Interaction : Purines interact with specific receptors (e.g., adenosine receptors), triggering downstream signaling pathways that affect cell proliferation, migration, and apoptosis .
- Metabolic Reprogramming : Recent studies indicate that this compound depletion can stimulate cell migration through metabolic shifts, linking this compound metabolism to cancer metastasis .
Q & A
Q. How to ensure reproducibility in this compound-related in silico simulations?
- Best Practices :
- Share code repositories (GitHub) with version control.
- Validate kinetic parameters against experimental datasets (e.g., BRENDA database) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
